8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
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Overview
Description
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a diethylamino group at the 8-position, a hydroxy group at the 7-position, and a methoxyphenyl group at the 3-position of the chromen-2-one core. Coumarins are widely studied for their fluorescent properties, making them useful in various scientific and industrial applications .
Preparation Methods
The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves the reaction of diazonium salts of substituted amines with 7-(N,N-diethylamino)-4-hydroxy coumarin under basic conditions . The reaction conditions often include the use of solvents like acetone and catalysts such as anhydrous potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at the 7-position can be oxidized to form quinones.
Reduction: The chromen-2-one core can be reduced to dihydrocoumarins.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in biological labeling and imaging due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy and methoxy groups can engage in various chemical reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
- 7-hydroxy-4-methylcoumarin
- 7-hydroxy-4-phenylcoumarin
- 7-hydroxy-4-isopropylcoumarin Compared to these compounds, 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one exhibits unique properties due to the presence of the diethylamino and methoxyphenyl groups, which enhance its fluorescent and biological activities .
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C21H23NO4/c1-4-22(5-2)13-18-19(23)11-8-15-12-17(21(24)26-20(15)18)14-6-9-16(25-3)10-7-14/h6-12,23H,4-5,13H2,1-3H3 |
InChI Key |
YIXBFBUYOKAHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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